1-Ethynyl-4-iodobenzene
Overview
Description
1-Ethynyl-4-iodobenzene is an organic compound with the molecular formula C8H5I. It consists of a benzene ring substituted with an ethynyl group (C≡CH) and an iodine atom at the para position. This compound is of significant interest in organic synthesis due to its reactivity and utility in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynyl-4-iodobenzene can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where iodobenzene reacts with acetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It participates in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Oxidation and Reduction: The ethynyl group can be oxidized to form carbonyl compounds or reduced to form alkanes.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or triethylamine.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed:
Substituted Benzenes: Through substitution reactions.
Biaryls and Styrenes: Through coupling reactions.
Scientific Research Applications
1-Ethynyl-4-iodobenzene has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: It is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 1-ethynyl-4-iodobenzene in chemical reactions involves the activation of the ethynyl and iodine groups. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-palladium intermediate, which then reacts with another organic halide to form a new carbon-carbon bond. The iodine atom acts as a leaving group, making the compound highly reactive in substitution reactions .
Comparison with Similar Compounds
Iodobenzene (C6H5I): Lacks the ethynyl group, making it less reactive in certain coupling reactions.
4-Iodoanisole (C7H7IO): Contains a methoxy group instead of an ethynyl group, affecting its reactivity and applications.
1-Ethynyl-4-bromobenzene (C8H5Br): Similar structure but with a bromine atom, which has different reactivity compared to iodine.
Uniqueness: 1-Ethynyl-4-iodobenzene is unique due to the presence of both an ethynyl group and an iodine atom, which confer high reactivity and versatility in organic synthesis. This combination allows for a wide range of chemical transformations, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
1-ethynyl-4-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5I/c1-2-7-3-5-8(9)6-4-7/h1,3-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGXITKLGQBZBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30478894 | |
Record name | 1-Ethynyl-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30478894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
766-99-4 | |
Record name | 1-Ethynyl-4-iodobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=766-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethynyl-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30478894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1-Ethynyl-4-iodobenzene a valuable reagent in organic synthesis?
A1: this compound is a versatile building block in organic synthesis due to the presence of both an iodine atom and an ethynyl group. This combination allows for selective cross-coupling reactions, enabling the controlled construction of complex molecules. Recent research [, ] demonstrates its utility in selectively coupling with activated arylacetylenes. This selectivity is crucial for synthesizing specific target molecules, particularly in pharmaceutical and materials science research.
Q2: Can you elaborate on the selectivity observed in the cross-coupling reactions involving this compound?
A2: Studies [, ] have shown that this compound preferentially undergoes cross-coupling reactions at the iodine atom when reacted with activated arylacetylenes. This selectivity is attributed to the higher reactivity of the carbon-iodine bond compared to the carbon-hydrogen bond of the ethynyl group under the optimized reaction conditions. This selective reactivity allows chemists to control the site of bond formation, leading to the synthesis of desired products with high specificity.
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